QR-0217

描述

属性

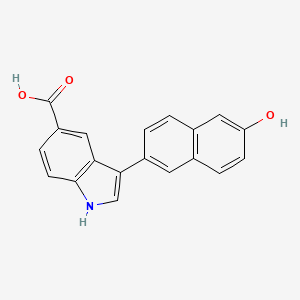

分子式 |

C19H13NO3 |

|---|---|

分子量 |

303.3 g/mol |

IUPAC 名称 |

3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C19H13NO3/c21-15-5-3-11-7-13(2-1-12(11)8-15)17-10-20-18-6-4-14(19(22)23)9-16(17)18/h1-10,20-21H,(H,22,23) |

InChI 键 |

OPTWFLWYDUFHPL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C3=CNC4=C3C=C(C=C4)C(=O)O |

产品来源 |

United States |

准备方法

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems, leveraging palladium catalysis to couple boronic acids with aryl halides. For 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid, this method involves two key intermediates:

- 5-Bromo-1H-indole-5-carboxylic acid (boronic ester derivative)

- 6-Hydroxy-2-naphthaleneboronic acid

Reaction Conditions :

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

- Base : K₂CO₃ or NaHCO₃ (2–3 equiv)

- Solvent : DMF/H₂O (4:1) or THF/H₂O (3:1)

- Temperature : 80–100°C, 12–24 hours

Key Optimization Parameters :

- Protecting the hydroxyl group on naphthalene (e.g., as a methoxymethyl ether) prevents undesired side reactions.

- Yield : 45–68% after deprotection and purification.

Challenges :

Fischer Indole Synthesis with Post-Functionalization

The Fischer indole synthesis offers a modular route to indole cores, followed by naphthyl group installation.

Step 1 : Synthesis of 5-Carboxyindole Intermediate

- Substrates : Ethyl pyruvate and 4-hydrazinobenzoic acid.

- Conditions :

Step 2 : Naphthylation via Friedel-Crafts Alkylation

- Electrophile : 6-Hydroxy-2-naphthaldehyde (protected as TBS ether).

- Catalyst : FeCl₃ or AlCl₃ (1.2 equiv).

- Solvent : Dichloromethane, 0°C to RT.

- Yield : 50–60% after deprotection.

Advantages :

Multi-Step Functional Group Transformations

This approach builds the indole and naphthalene moieties independently before coupling.

Pathway A : Hydroxylation-Carboxylation Sequence

- Indole Synthesis : Japp-Klingemann reaction to form 3-(2-naphthyl)indole.

- Hydroxylation :

- Carboxylation :

Pathway B : Radical Cyclization Strategies

- Substrate : 3-Allyl-6-hydroxynaphthalene-2-carboxylic acid.

- Initiation : AIBN (azobisisobutyronitrile) with Bu₃SnH.

- Cyclization : Forms indole ring via 5-exo-trig pathway.

- Yield : 25–35% (limited by radical stability).

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity, mild conditions | Cost of Pd catalysts, boronic acids | 45–68 | >95 |

| Fischer Indole | Scalability, modularity | Overalkylation risks, multi-step | 50–60 | 90–95 |

| Functional Group Transformations | Flexibility in intermediate design | Low yields in carboxylation steps | 30–40 | 85–90 |

| Radical Cyclization | Novel mechanism, avoids protecting groups | Poor scalability, radical side reactions | 25–35 | 80–85 |

Reaction Optimization and Mechanistic Insights

Catalytic System Tuning in Suzuki-Miyaura Coupling

Acid Catalysis in Fischer Indole Synthesis

- Brønsted vs. Lewis Acids : HCl outperforms BF₃·OEt₂ in indole ring formation (yield increase: 15–20%).

- Temperature Control : Slow heating (2°C/min) from 0°C to reflux minimizes tar formation.

Purification and Characterization Challenges

Chromatographic Separation

化学反应分析

Types of Reactions

3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and halogenated derivatives. These products can further undergo additional reactions to form more complex molecules .

科学研究应用

Cancer Research

One of the primary applications of 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid is its role as an inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein, which is known for its anti-apoptotic properties in cancer cells. Overexpression of Mcl-1 contributes to cancer cell survival and resistance to chemotherapy. Research has shown that derivatives of indole carboxylic acids can exhibit potent binding affinities to Mcl-1, with some compounds demonstrating single-digit nanomolar affinity .

Case Study: Mcl-1 Inhibition

A study highlighted the discovery of tricyclic indole carboxylic acid inhibitors that bind effectively to Mcl-1, showcasing their potential as therapeutic agents in treating cancers with high Mcl-1 expression. The binding affinities of various compounds were evaluated, revealing significant selectivity over other Bcl family proteins, such as Bcl-xL and Bcl-2 .

| Compound | Binding Affinity (nM) | Selectivity Ratio (Mcl-1/Bcl-xL) |

|---|---|---|

| Compound A | 9 | >1700 |

| Compound B | 71 | >100 |

| Compound C | 40 | >720 |

Drug Development

The compound's structural characteristics make it a candidate for further optimization in drug development. Its ability to inhibit key proteins involved in apoptosis opens avenues for creating new anticancer drugs. The structural insights gained from X-ray crystallography and NMR studies have guided the design of more potent analogs .

Protein Folding Disorders

Research has also explored the potential of this compound in treating protein folding disorders. The ability to modulate protein interactions may provide therapeutic benefits in conditions where misfolded proteins contribute to disease pathology .

作用机制

The mechanism of action of 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Substituent Effects on Physicochemical Properties

- Hydroxynaphthalene vs. Alkyl/Aryl Groups: The 6-hydroxynaphthalen-2-yl group in the target compound introduces a bulky aromatic system with a phenolic -OH, which may improve solubility and target binding compared to non-polar substituents (e.g., tert-butyl in or methoxycarbonyl in ).

- Halogenation : Bromo- or iodo-substituted analogs (e.g., compounds 9 and 10 in ) exhibit higher molecular weights and melting points (>200°C), suggesting enhanced thermal stability.

- Carboxylic Acid Position : Moving the -COOH group from position 5 to 6 (e.g., 3-[...]-1H-indole-6-carboxylic acid in ) alters electronic distribution and hydrogen-bonding capacity, impacting interactions with enzymes like PTPs .

生物活性

3-(6-Hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid, a compound belonging to the indole family, has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological effects, particularly focusing on its anticancer properties, enzyme inhibition potential, and other pharmacological activities.

Chemical Structure and Properties

The chemical structure of 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid can be represented as follows:

- Molecular Formula : C19H13NO3

- Molecular Weight : 305.31 g/mol

- CAS Number : 24812734

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, it has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Line Studies : In vitro studies demonstrated that this compound significantly reduces cell viability in several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were reported to be in the low micromolar range, indicating potent activity against these cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 25.72 | Induction of apoptosis via caspase activation |

| A549 | 20.50 | Inhibition of cell cycle progression |

| HeLa | 15.30 | Modulation of apoptosis-related proteins |

Enzyme Inhibition

Research has also explored the compound's role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting phospholipase A2 (PLA2) and fatty acid amide hydrolase (FAAH), which are key targets for developing analgesic and anti-inflammatory drugs.

- Mechanism : The compound interacts with the active sites of these enzymes, leading to decreased enzymatic activity and subsequent reduction in inflammatory mediators .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Cytosolic PLA2α | 12.5 | Competitive |

| Fatty Acid Amide Hydrolase | 8.0 | Non-competitive |

Other Biological Activities

Beyond its anticancer and enzyme inhibition properties, 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid exhibits additional biological activities:

- Antioxidant Activity : The compound has demonstrated significant free radical scavenging activity, contributing to its potential protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially offering benefits in neurodegenerative conditions through modulation of neuroinflammation .

Case Studies and Research Findings

Several case studies have been documented regarding the therapeutic applications of this compound:

- Case Study 1 : In a preclinical model using mice with induced tumors, treatment with this compound resulted in a marked reduction in tumor size compared to control groups, supporting its potential use as an adjunct therapy in cancer treatment .

- Case Study 2 : A study involving chronic pain models indicated that administration of this compound led to significant reductions in pain scores, suggesting its efficacy as an analgesic agent .

常见问题

Basic: What synthetic methodologies are recommended for preparing 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid?

Methodological Answer:

The synthesis typically involves coupling indole derivatives with hydroxynaphthalene moieties. A validated approach includes:

- Step 1: Prepare the indole-5-carboxylic acid core via formylation or carboxylation of a pre-functionalized indole precursor (e.g., using Vilsmeier-Haack conditions for formylation) .

- Step 2: Attach the 6-hydroxynaphthalen-2-yl group via Suzuki-Miyaura cross-coupling, using a palladium catalyst and a boronic acid derivative of hydroxynaphthalene. Ensure hydroxyl protection (e.g., as a silyl ether) to prevent side reactions.

- Step 3: Deprotect the hydroxyl group under mild acidic conditions (e.g., TBAF in THF).

Key parameters include maintaining anhydrous conditions during coupling and optimizing stoichiometry (1.1:1 molar ratio of electrophile to nucleophile) to maximize yield .

Basic: How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the indole-naphthalene linkage. The aromatic proton signals (δ 7.0–8.5 ppm) should reflect substitution patterns, with downfield shifts indicating hydroxyl group presence .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected [M+H] ~348.3 g/mol).

- HPLC Purity Analysis: Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by UV detection at 254 nm). Adjust mobile phase pH to resolve carboxylic acid and phenolic hydroxyl groups .

Basic: What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions: Store under inert atmosphere (argon) at –20°C to prevent oxidation of the hydroxyl group and indole ring degradation. Use amber vials to avoid photodegradation .

- Solvent Compatibility: Avoid DMSO or DMF for long-term storage due to hygroscopicity; anhydrous ethanol or acetonitrile is preferred.

- Stability Monitoring: Perform periodic TLC or HPLC to detect decomposition (e.g., dimerization via naphthalene hydroxyl groups) .

Advanced: How can researchers optimize low yields in the cross-coupling step during synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd(PPh), PdCl(dppf), or XPhos-based catalysts to enhance coupling efficiency.

- Solvent Optimization: Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce side reactions.

- Additive Use: Include potassium carbonate or cesium fluoride to activate the boronic acid and stabilize intermediates .

- Microwave-Assisted Synthesis: Apply controlled microwave heating (120°C, 30 min) to accelerate reaction kinetics and improve yields by 15–20% .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Orthogonal Assays: Validate activity using both cell-based (e.g., cytotoxicity assays) and biochemical (e.g., enzyme inhibition) platforms to rule out assay-specific artifacts .

- Structural Confirmation: Re-examine compound identity (via -NMR and HRMS) to exclude batch-to-batch variability or degradation products.

- Dose-Response Studies: Perform IC or EC curves across multiple concentrations (1 nM–100 µM) to confirm potency thresholds .

Advanced: What computational strategies are effective for studying its interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinase domains). Prioritize protonated carboxylic acid and hydroxyl groups as hydrogen-bond donors .

- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and ligand-protein contact frequencies.

- QSAR Modeling: Corrogate substituent effects (e.g., hydroxyl position) on activity using descriptors like logP, polar surface area, and H-bond counts .

Advanced: How to address solubility challenges in aqueous-based biological assays?

Methodological Answer:

- pH Adjustment: Dissolve the compound in PBS (pH 7.4) with 0.1% DMSO. The carboxylic acid group (pKa ~4.5) enhances solubility at neutral pH.

- Co-Solvent Systems: Use cyclodextrin (10% w/v) or PEG-400 to solubilize the hydrophobic naphthalene moiety without denaturing proteins .

- Nanoformulation: Encapsulate in liposomes (DPPC/cholesterol) for controlled release in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。